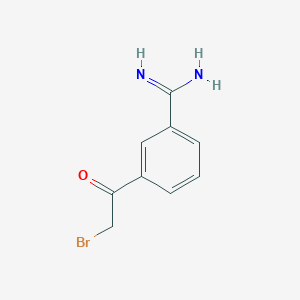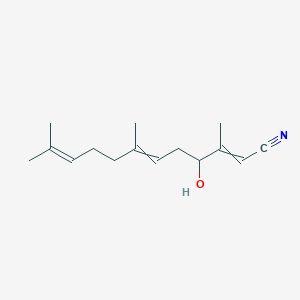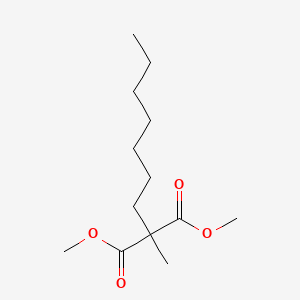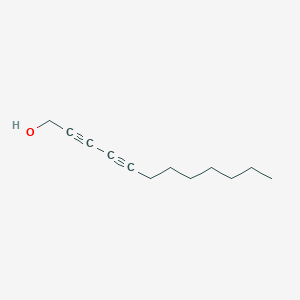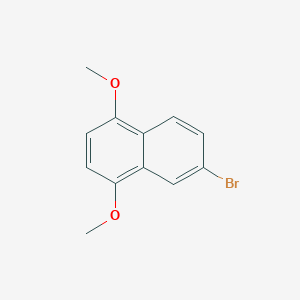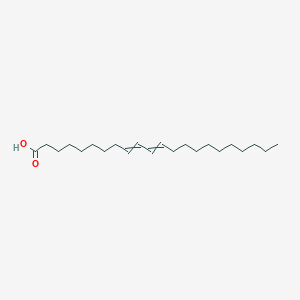
Trimethyl(3-methylidenehept-1-YN-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-methylidenehept-1-YN-1-YL)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a silicon atom bonded to a trimethylsilyl group and a heptynyl group with a methylidene substituent.
Métodos De Preparación
The synthesis of Trimethyl(3-methylidenehept-1-YN-1-YL)silane typically involves the reaction of a suitable heptynyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 3-methylidenehept-1-yne with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, which facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Trimethyl(3-methylidenehept-1-YN-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes or silanols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly employed.
Hydrosilylation: The compound can undergo hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds. Catalysts such as platinum or rhodium are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while hydrosilylation can produce various organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl(3-methylidenehept-1-YN-1-YL)silane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new synthetic methodologies and catalysts.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows for the selective modification of biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with improved properties, such as increased stability or bioavailability.
Industry: this compound is used in the production of advanced materials, including silicones and polymers. Its reactivity and versatility make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-methylidenehept-1-YN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. The molecular targets and pathways involved in these reactions include the activation of the silicon-hydrogen bond and the formation of transition states that lead to the desired products.
Comparación Con Compuestos Similares
Trimethyl(3-methylidenehept-1-YN-1-YL)silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Similar to this compound, Triethylsilane is used in hydrosilylation reactions and as a reducing agent. it has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.
Triphenylsilane: This compound is another hydrosilylation reagent but has bulkier phenyl groups, which can affect its reactivity and selectivity in reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to a central silicon atom, providing unique reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions.
Propiedades
Número CAS |
90753-22-3 |
|---|---|
Fórmula molecular |
C11H20Si |
Peso molecular |
180.36 g/mol |
Nombre IUPAC |
trimethyl(3-methylidenehept-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-6-7-8-11(2)9-10-12(3,4)5/h2,6-8H2,1,3-5H3 |
Clave InChI |
AQQBTESLBSLXAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


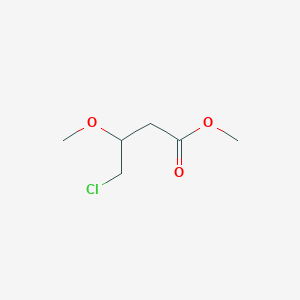

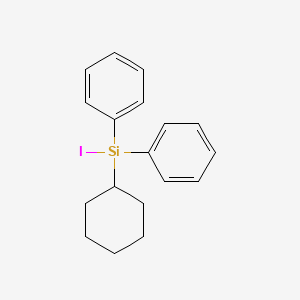
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
